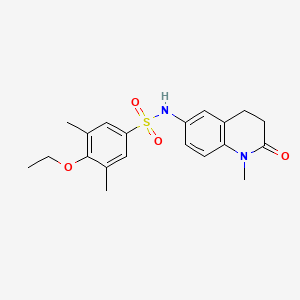

2-amino-7,7-dimethyl-5-oxo-4-(5-phenylfuran-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

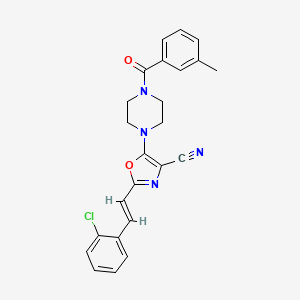

The compound of interest, 2-amino-7,7-dimethyl-5-oxo-4-(5-phenylfuran-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, is a derivative of the 2-amino-5-oxo-tetrahydro-4H-chromene-3-carbonitrile family. These compounds are known for their potential biological activities and are often synthesized through multicomponent reactions involving components like aldehydes, malononitrile, and a 4-hydroxycoumarin or its derivatives .

Synthesis Analysis

The synthesis of related compounds typically involves a one-pot multicomponent reaction that can be catalyzed by various substances, including urea or cinchona alkaloid-derived thiourea catalysts. These reactions can be performed under mild conditions, such as room temperature, and often yield the desired products in high percentages . The use of electrocatalytic methods has also been reported, which provides an efficient approach to assembling the necessary components .

Molecular Structure Analysis

X-ray diffraction techniques have been extensively used to determine the crystal structures of these compounds. They often crystallize in monoclinic space groups with specific unit cell parameters. The crystal structures are stabilized by various intermolecular interactions, including hydrogen bonds and π-π interactions . The molecular conformation can include boat or sofa conformations for the cyclohexene and pyran rings .

Chemical Reactions Analysis

The chemical reactivity of these compounds is not extensively discussed in the provided papers. However, the synthesis methods suggest that they can participate in Michael addition and cyclization reactions, which are typical for compounds containing active methylene groups like malononitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their synthesis and structural analysis. They are crystalline solids with specific melting points, and their solubility would depend on the functional groups present. The presence of amino and nitrile groups suggests they would have polar characteristics and could engage in hydrogen bonding with appropriate solvents .

Case Studies

While specific case studies are not mentioned in the provided papers, the antibacterial and antifungal activities of similar compounds have been evaluated, indicating their potential in medicinal chemistry. The compounds were tested against organisms like Aspergillus niger and Candida albicans, showing the relevance of these molecules in the development of new antimicrobial agents .

Aplicaciones Científicas De Investigación

X-ray Crystallography and Structure Analysis

Research has focused on the synthesis and structural determination of related carbonitrile compounds, providing insights into their crystal structures and conformational behaviors. For instance, Sharma et al. (2015) conducted X-ray studies on closely related compounds, highlighting their crystallographic characteristics and the stabilization mechanisms through hydrogen bonding within the crystal structures (Sharma et al., 2015).

Synthesis and Characterization

Studies have developed efficient synthesis methodologies for related tetrahydrochromene derivatives, exploring oxidative difunctionalization and the antimicrobial activity of the synthesized compounds. Nagamani et al. (2019) describe an oxidative difunctionalization process yielding novel tetrahydrochromene derivatives with promising yields and detailed spectral characterization (Nagamani et al., 2019).

Antimicrobial Activities

The antimicrobial potential of tetrahydrochromene derivatives has been a significant area of interest. Moshafi et al. (2016) synthesized derivatives to evaluate their antibacterial effects against various bacterial strains, identifying compounds with notable activity, particularly against Micrococcus luteus and Bacillus subtilis (Moshafi et al., 2016).

Catalysis and Green Chemistry

Research has also explored the use of catalysts and green chemistry approaches in the synthesis of chromene derivatives. Rajput and Kaur (2013) demonstrated the application of CoFe2O4 nanoparticles as a catalyst in the synthesis of chromene-3-carbonitrile derivatives, emphasizing the protocol's green and sustainable aspects (Rajput & Kaur, 2013).

Propiedades

IUPAC Name |

2-amino-7,7-dimethyl-5-oxo-4-(5-phenylfuran-2-yl)-6,8-dihydro-4H-chromene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3/c1-22(2)10-15(25)20-18(11-22)27-21(24)14(12-23)19(20)17-9-8-16(26-17)13-6-4-3-5-7-13/h3-9,19H,10-11,24H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSDQEZRYQLOOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)C4=CC=CC=C4)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[(3-chlorophenyl)carbamoyl]phenyl]acetic Acid](/img/structure/B2547402.png)

![N-[2-[4-[4-[4-(1,3-benzothiazole-2-carbonylamino)-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2547406.png)

![1-{1-[2-hydroxy-3-(naphthalen-2-yloxy)propyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B2547411.png)

![1-(4-Methylphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2547414.png)

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2547415.png)